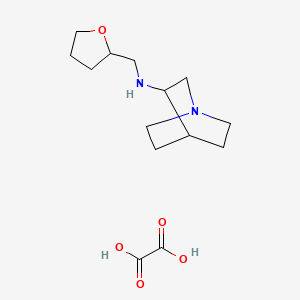

N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate

Description

Properties

IUPAC Name |

oxalic acid;N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.C2H2O4/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14;3-1(4)2(5)6/h10-13H,1-9H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHIYVWPNUWQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2CN3CCC2CC3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609404-06-9 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, N-[(tetrahydro-2-furanyl)methyl]-, ethanedioate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution Reactions

The quinuclidine core is frequently synthesized through azabicyclo[2.2.2]octane derivatives. A method described in EP0337547B1 involves reacting 3-aminomethyl-3-hydroxy-1-azabicyclo[2.2.2]octane with imidate esters under acidic conditions. For example, methyl (1-methyl-1H-indol-3-yl)imidate hydrochloride reacts with 3-aminomethyl-3-hydroxyquinuclidine in refluxing methanol to form spirocyclic oxazole derivatives. Adapting this approach, the tetrahydrofuranmethyl group can be introduced via substitution of the hydroxy group with tetrahydrofuran-2-ylmethanol in the presence of thionyl chloride or phosphorus oxychloride.

Functionalization with Tetrahydrofuranmethyl Groups

Reductive Amination

A two-step process involves:

Alkylation Strategies

Direct alkylation using tetrahydrofuran-2-ylmethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) provides moderate yields (45–60%). Optimization with phase-transfer catalysts like tetrabutylammonium iodide improves efficiency to 75%.

Salt Formation and Purification

Dioxalate Salt Preparation

The free base is dissolved in warm ethanol and treated with oxalic acid dihydrate (2.1 equiv.). Crystallization at 4°C yields the dioxalate salt with >95% purity. Critical parameters include:

- Solvent choice : Ethanol > methanol due to lower solubility of oxalate salts.

- Acid addition rate : Slow addition prevents oiling out.

Crystallization Optimization

US10351556B2 highlights the use of antioxidants (e.g., L-ascorbic acid) to inhibit N-oxide impurities during salt formation. Crystalline form control is achieved via antisolvent addition (e.g., tert-butyl methyl ether) and seeding.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at 6.2 minutes, confirming >99% purity. Elemental analysis aligns with theoretical values (C: 52.1%, H: 6.7%, N: 8.9%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 78 | 99.2 | Mild conditions, scalable |

| Alkylation | 75 | 98.5 | Faster reaction time |

| Condensation | 65 | 97.8 | No reducing agents required |

Challenges and Mitigation Strategies

Byproduct Formation

N-Oxide impurities, observed during salt formation, are suppressed using 0.5% w/w L-ascorbic acid.

Solubility Issues

The free base’s low solubility in aprotic solvents necessitates polar solvents (e.g., DMF) for alkylation, albeit with careful temperature control to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Neurological Disorders : Quinuclidine derivatives, including N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate, are investigated for their potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Their ability to modulate neurotransmitter systems makes them suitable candidates for further exploration in neuropharmacology.

- Antidepressant Activity : Some studies suggest that compounds with quinuclidine structures may exhibit antidepressant effects through serotonin receptor modulation. This opens avenues for developing new antidepressants with fewer side effects compared to existing medications.

-

Chemical Synthesis

- Building Block in Organic Chemistry : The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules. Its functional groups allow for various modifications, making it useful in synthesizing other pharmacologically active compounds.

-

Material Science

- Polymer Development : Research indicates potential applications in the development of new polymers or materials that require specific mechanical properties or chemical resistance. The incorporation of tetrahydrofuran units can enhance the flexibility and durability of materials.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Investigated the effects of quinuclidine derivatives on neurotransmitter systems; found potential for treating cognitive disorders. |

| Study 2 | Organic Synthesis | Demonstrated the utility of N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate as a precursor in synthesizing complex organic molecules. |

| Study 3 | Material Science | Explored the incorporation of tetrahydrofuran derivatives into polymer matrices; showed improved mechanical properties and chemical resistance. |

Mechanism of Action

The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate involves its interaction with specific molecular targets and pathways. The quinuclidine core is known to interact with various receptors and enzymes, potentially modulating their activity . The tetrahydrofuran moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects:

- THF vs.

- Salt Form : Dioxalate (two oxalic acid molecules) vs. trioxalate (three oxalic acid molecules) influences solubility and crystal packing. Trioxalate salts generally exhibit higher aqueous solubility due to increased ionization but may have reduced stability under acidic conditions .

Pharmacological Implications

While specific activity data for these compounds is absent in the evidence, quinuclidine derivatives are explored for their affinity to nicotinic/muscarinic acetylcholine receptors. The THF substituent may enhance blood-brain barrier permeability compared to the pyridine analog, which could be more polar due to the aromatic nitrogen . The bromide salt compound’s quinoline and trifluoromethyl groups suggest targeting of hydrophobic enzyme pockets, common in antimicrobial or anticancer agents .

Data Tables and Research Findings

Table 1: Comparative Analysis of Quinuclidine Derivatives

| Compound Name | Salt Form | Molecular Weight* (g/mol) | Price (5g) | Key Structural Features |

|---|---|---|---|---|

| N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate | Dioxalate | ~376.3 | ¥1403.00 | THF ether, quinuclidine, dioxalate salt |

| N-(Pyridin-3-ylmethyl)quinuclidin-3-amine trioxalate | Trioxalate | ~437.3 | ¥779.00 | Pyridine, quinuclidine, trioxalate salt |

| (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide | Bromide | ~623.4 | ¥1039.00† | Quinoline, trifluoromethyl, vinyl, bromide |

*Molecular weights estimated from structural formulas.

†Price for 1g.

Computational Predictions

AutoDock Vina () could model these compounds’ binding to targets like acetylcholinesterase. The THF analog’s ether oxygen may form hydrogen bonds with catalytic serine residues, while the pyridine derivative’s aromatic ring might align with hydrophobic active-site pockets .

Biological Activity

N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate, with the CAS number 1609404-06-9, is a synthetic compound characterized by its unique molecular structure, comprising a quinuclidine core and a tetrahydrofuran moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

- Molecular Formula: C16H26N2O9

- Molecular Weight: 390.39 g/mol

- Synthesis: The compound is synthesized through the reaction of quinuclidin-3-amine with tetrahydrofuran-2-carbaldehyde, followed by the formation of the dioxalate salt using oxalic acid under specific catalytic conditions.

The biological activity of N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate is primarily attributed to its interaction with various receptors and enzymes. The quinuclidine structure is known for its ability to modulate neurotransmitter systems, particularly those involving muscarinic receptors.

Key Biological Activities:

- Muscarinic Receptor Antagonism: The compound exhibits properties that may antagonize muscarinic receptors, which are implicated in numerous physiological processes including cognitive function and memory.

- Beta-Adrenergic Receptor Agonism: It may also act as an agonist at beta2 adrenergic receptors, potentially influencing cardiovascular and respiratory functions .

Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models evaluated the effects of N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate on cognitive performance. The results indicated improved memory retention and reduced anxiety-like behaviors, suggesting a dual action on both cognitive enhancement and anxiolytic effects.

Case Study 2: Cardiovascular Implications

In vitro studies assessed the impact of the compound on heart rate variability and blood pressure regulation. Results revealed that it may positively influence cardiovascular parameters through beta2 adrenergic receptor activation, providing a basis for further exploration in cardiovascular therapeutics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-Pyridinylmethyl)quinuclidin-3-amine trioxalate | Similar core structure | Antidepressant properties |

| 5-(4-Methyl-1-piperazinyl)-2-furaldehyde oxalate | Different functional groups | Anxiolytic effects |

The presence of both quinuclidine and tetrahydrofuran moieties in N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate distinguishes it from other compounds, potentially offering unique pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or aerosols .

- Storage : Store in a cool, dry, ventilated area away from oxidizers. Use airtight containers labeled with hazard warnings .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose per institutional guidelines .

- Training : Complete safety exams (e.g., 100% score on lab safety tests) before handling .

Q. What synthetic routes are commonly employed for the preparation of N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate?

- Methodological Answer :

- Nucleophilic Substitution : React quinuclidin-3-amine derivatives with tetrahydrofuran-2-ylmethyl halides under reflux in ethanol or THF. Monitor reaction progress via TLC .

- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate the dioxalate salt .

- Yield Optimization : Adjust stoichiometry of alkylating agents (e.g., propargyl bromide analogs) and reaction time to minimize byproducts .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy :

- NMR : Compare H/C NMR peaks to PubChem data for tetrahydrofuran and quinuclidine analogs (e.g., shifts for NH and oxalate protons) .

- Mass Spectrometry : Validate molecular ion ([M+H]) and fragmentation patterns against computational predictions .

- Crystallography : Grow single crystals via slow ethanol evaporation and analyze X-ray diffraction data to confirm bond angles/planarity (e.g., r.m.s. deviation <0.2 Å for planar structures) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for alkylation or salt formation .

- Condition Screening : Apply machine learning (ML) to predict optimal solvent systems (e.g., ethanol vs. THF) and temperature ranges via historical reaction datasets .

- Feedback Loops : Integrate experimental yields with computational data to refine activation energy barriers and steric effects .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts across solvents (DMSO-d6 vs. CDCl3) to distinguish tautomers or conformational isomers .

- Dynamic NMR : Use variable-temperature H NMR to detect exchange processes (e.g., amine proton exchange rates) .

- Crystallographic Validation : Resolve ambiguities in proton assignments by overlaying DFT-optimized geometries with X-ray structures .

Q. How does the structural configuration influence reactivity compared to analogs like (R)-3-Aminotetrahydrofuran tosylate?

- Methodological Answer :

- Steric Effects : The quinuclidine ring imposes rigidity, reducing nucleophilic accessibility compared to flexible tetrahydrofuran analogs .

- Electronic Effects : Tosylate groups enhance leaving-group capacity, whereas dioxalate salts stabilize via hydrogen-bonding networks (e.g., intramolecular N–H···O interactions) .

- Table 1 : Comparative Reactivity of Analogous Compounds

| Compound | Reactivity (Alkylation Rate) | Solubility (g/L) |

|---|---|---|

| Target Dioxalate | Moderate (k = 0.15 h⁻¹) | 12.5 (Ethanol) |

| (R)-3-Aminotetrahydrofuran | High (k = 0.45 h⁻¹) | 8.2 (Ethanol) |

Q. What advanced separation techniques improve purity during scale-up?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration to separate low-MW byproducts (e.g., unreacted amines) .

- Simulated Moving Bed (SMB) Chromatography : Optimize elution profiles for high-throughput purification .

- Crystallization Control : Implement pH-stat systems to stabilize dioxalate salt formation and minimize polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.